Synthetic Yield of Precursor 4,5-Dichloro-3(2H)-pyridazinone
In the synthesis of pyridazinone derivatives, 4,5-dichloro-3(2H)-pyridazinone can be prepared from dichlorobutenalic acid and hydrazine sulfate with a reported yield of 89.5% [1]. This high-yielding synthesis provides a reliable entry point for further functionalization, including bromination to obtain the target 6-bromo-4,5-dichloro-3(2H)-pyridazinone.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield not directly reported for 6-bromo derivative; precursor yield 89.5% |
| Comparator Or Baseline | 4,5-Dichloro-3(2H)-pyridazinone (precursor) yield 89.5% [1] |
| Quantified Difference | Precursor yield 89.5%; direct bromination step efficiency not quantified |
| Conditions | Reaction of dichlorobutenalic acid with hydrazine sulfate in water at 80-100°C for 2 hours, followed by recrystallization from ethanol |
Why This Matters
A high-yielding precursor synthesis ensures cost-effective and scalable access to the target compound for research and development purposes.
- [1] Shanghai Univ of Eng Sci. (2012). Pyridazinone compound and synthesis method thereof. Chinese Patent CN102432546A. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN102432546A View Source
